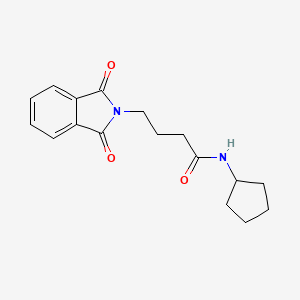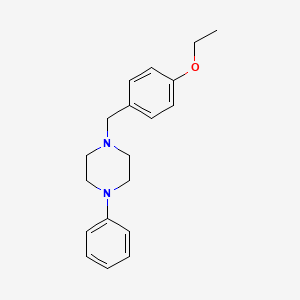![molecular formula C21H30N4O B5622359 4-(2-{[1-(2-methyl-6-propylpyrimidin-4-yl)piperidin-4-yl]amino}ethyl)phenol](/img/structure/B5622359.png)
4-(2-{[1-(2-methyl-6-propylpyrimidin-4-yl)piperidin-4-yl]amino}ethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of closely related pyrimidine derivatives involves multiple steps, including cyclization, nucleophilic substitution, and specific reactions tailored to introduce desired functional groups or structural motifs. For instance, the synthesis of pyrimidines with specific substitutions has been achieved through processes like cyclization of formamidine derivatives or the reaction of acetamidine with alka-2,3-dienoates to yield 2-methylpyrimidin-4(3H)-ones and related compounds with significant yields (Roberts et al., 1994).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including variations in ring conformation and substituent effects, has been extensively studied. Crystallographic analysis reveals different ring conformations, such as planar or folded, influenced by substitutions at various positions on the pyrimidine ring. These structural variations significantly affect the molecule's electronic structure and its interactions through hydrogen bonding and other intermolecular forces (Acosta et al., 2013).
Chemical Reactions and Properties
Pyrimidine derivatives undergo a range of chemical reactions, including annulation, substitution, and heterocyclization, to introduce various functional groups and structural changes. These reactions are essential for the development of biologically active compounds and for the synthesis of complex molecules with specific properties (Zhu et al., 2003).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystallinity, are closely related to their molecular structure. The introduction of specific substituents can significantly alter these properties, affecting their applicability in various domains. Studies focusing on the synthesis and characterization of these compounds provide insights into their physical properties and potential applications (Harutyunyan et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of pyrimidine derivatives, are influenced by their molecular structure and the nature of substituents. Research has shown that specific functional groups can confer properties like increased reactivity towards nucleophilic reagents or stability under various conditions, highlighting the versatility and potential customization of these molecules for different chemical and pharmaceutical applications (Yamanaka, 1959).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[2-[[1-(2-methyl-6-propylpyrimidin-4-yl)piperidin-4-yl]amino]ethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O/c1-3-4-19-15-21(24-16(2)23-19)25-13-10-18(11-14-25)22-12-9-17-5-7-20(26)8-6-17/h5-8,15,18,22,26H,3-4,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBOGOPRTKQSHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NC(=N1)C)N2CCC(CC2)NCCC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-isopropyl-1H-imidazol-1-yl)-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}propanamide](/img/structure/B5622290.png)

![4-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B5622305.png)
![4-{[(6-cyclopropylpyrimidin-4-yl)amino]methyl}-1-(2-methoxyethyl)pyrrolidin-2-one](/img/structure/B5622314.png)
![2-[(1H-benzimidazol-2-ylthio)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5622324.png)
![5-[2-(5-isopropylisoxazol-3-yl)pyrrolidin-1-yl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5622335.png)

![N-{(3S*,4R*)-1-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-furoyl]-4-isopropylpyrrolidin-3-yl}methanesulfonamide](/img/structure/B5622356.png)
![1,3-dimethyl-5-[4-(2-phenylethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5622362.png)

![4-[1-benzyl-5-(1-methylpiperidin-3-yl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5622376.png)
![N-[(2-propyl-1,3-thiazol-4-yl)methyl]chromane-3-carboxamide](/img/structure/B5622384.png)
![[8-(1,1-dimethylpropyl)-1-oxa-4-azaspiro[4.5]decane-3,3-diyl]dimethanol](/img/structure/B5622392.png)